1,2-Dihydroxyindan 1,2-Dihydroxyindan
Brand Name: Vulcanchem
CAS No.: 46447-43-2
VCID: VC1694902
InChI: InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2
SMILES: C1C(C(C2=CC=CC=C21)O)O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

1,2-Dihydroxyindan

CAS No.: 46447-43-2

Cat. No.: VC1694902

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihydroxyindan - 46447-43-2

Specification

CAS No. 46447-43-2
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 2,3-dihydro-1H-indene-1,2-diol
Standard InChI InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2
Standard InChI Key YKXXBEOXRPZVCC-UHFFFAOYSA-N
SMILES C1C(C(C2=CC=CC=C21)O)O
Canonical SMILES C1C(C(C2=CC=CC=C21)O)O

Introduction

Chemical Identity and Structural Characteristics

1,2-Dihydroxyindan belongs to the class of vicinal diols, containing two hydroxyl groups on adjacent carbon atoms within an indane framework. This structure gives the compound distinctive chemical properties and reactivity patterns.

Basic Identification

The compound can be identified through several standardized chemical identifiers:

ParameterValue
CAS Registry Number4370-02-9
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.18 g/mol
Exact Mass150.06808 g/mol
InChIInChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2
InChIKeyYKXXBEOXRPZVCC-UHFFFAOYSA-N

This information establishes the unique chemical identity of 1,2-dihydroxyindan, distinguishing it from other related compounds .

Structural Visualization

The structure of 1,2-dihydroxyindan consists of a benzene ring fused with a five-membered ring containing two adjacent hydroxyl groups. This arrangement creates a molecule with specific three-dimensional characteristics that influence its chemical behavior and biological activity.

Physicochemical Properties

Understanding the physicochemical properties of 1,2-dihydroxyindan is essential for both research applications and industrial handling. These properties determine its behavior in various environments and reactions.

Physical Properties

The physical characteristics of 1,2-dihydroxyindan have been well documented:

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to light yellow powder to crystal
Melting Point158°C
SolubilitySoluble in methanol
Storage RecommendationsRoom temperature (preferably cool, dark place, <15°C)

These properties indicate that 1,2-dihydroxyindan is a stable compound under normal laboratory conditions, though it should be protected from light and excessive heat for long-term storage .

Spectroscopic Properties

Spectroscopic data provides valuable information for compound identification and purity analysis. 1,2-Dihydroxyindan has been characterized using various spectroscopic techniques:

Stereochemistry and Isomeric Forms

1,2-Dihydroxyindan possesses stereogenic centers that lead to multiple stereoisomers with distinct chemical and biological properties.

Stereoisomers

Due to the presence of two adjacent stereogenic centers, 1,2-dihydroxyindan can exist in several stereoisomeric forms:

  • Cis-(1S,2R)-dihydroxyindan: This stereoisomer has been identified in biological systems, particularly as a metabolite in certain bacterial oxidation processes .

  • Trans-1,2-dihydroxyindan: This stereoisomer has different spatial arrangement of hydroxyl groups compared to the cis form, giving it distinct chemical reactivity .

The specific stereochemistry of 1,2-dihydroxyindan can be determined using various analytical methods, including chiral chromatography. For example, research has documented the separation of cis isomers with the following elution times:

  • (1R,2S)-cis-1,2-dihydroxyindan: 20.6 min

  • (1S,2R)-cis-dihydroxyindan: 23.0 min

This stereochemical diversity adds complexity to the compound's behavior and applications, as different stereoisomers often exhibit varying biological activities and chemical reactivities.

Biochemical and Metabolic Significance

1,2-Dihydroxyindan has notable significance in biochemical processes, particularly as a metabolic intermediate in certain bacterial pathways.

Bacterial Metabolism

Research has shown that 1,2-dihydroxyindan appears as a metabolite in bacterial systems:

  • In naphthalene-degrading organisms such as Pseudomonas species, indene oxidation leads to the formation of cis-(1S,2R)-dihydroxyindan with approximately 80% enantiomeric excess, along with other metabolites including (1S)-indenol .

  • Pyruvate- and salicylate-grown bacterial cells have been observed to oxidize indene to trans-1,2-dihydroxyindan through specific biotransformation routes .

These metabolic pathways highlight the compound's role in microbial degradation of aromatic compounds, which has implications for environmental bioremediation and biotechnological applications.

Enzymatic Transformations

The formation of 1,2-dihydroxyindan in biological systems typically involves dioxygenase enzymes:

  • Naphthalene dioxygenase enzymes in both gram-positive and gram-negative bacteria can catalyze the transformation of indene to 1,2-dihydroxyindan .

  • Similar enzymatic activities have been observed with 2,4-dinitrotoluene dioxygenase from Burkholderia sp. strain DNT, which can produce 1,2-dihydroxyindan through specific oxidation reactions .

These enzymatic processes demonstrate the importance of 1,2-dihydroxyindan as an intermediate in bacterial aromatic compound metabolism.

Applications and Research Relevance

1,2-Dihydroxyindan has several applications in research and potential industrial uses.

Organic Synthesis

As a vicinal diol, 1,2-dihydroxyindan can serve as an important building block in organic synthesis. Vicinal diols are valuable precursors for the synthesis of various industrial products and pharmaceuticals .

Stereochemical Research

The compound's well-defined stereochemistry makes it useful for studies on stereoselectivity in chemical and enzymatic reactions. The different stereoisomers of 1,2-dihydroxyindan provide model systems for investigating stereoselective processes .

Biochemical Research

1,2-Dihydroxyindan serves as a model compound for studying bacterial dioxygenase enzymes and their mechanisms. Research into these enzymes has implications for biocatalysis, environmental remediation, and understanding aromatic compound metabolism .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation

These hazards indicate that the compound requires careful handling to prevent skin and eye exposure .

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